5-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride
Overview
Description
5-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride typically starts with 5-nitro-1H-pyrazole-3-carboxylic acid methyl ester as the starting material. This compound undergoes reduction using either tin(II) chloride or palladium on carbon as catalysts to yield 5-amino-1H-pyrazole-3-carboxylic acid methyl ester .
Industrial Production Methods
In industrial settings, the synthesis may involve large-scale reduction reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, palladium on carbon.
Solvents: Methanol, ethanol, water.
Catalysts: p-toluenesulfonic acid for cyclization reactions .Major Products
5-amino-1H-pyrazole-3-carboxylic acid methyl ester: Formed through reduction.
Fused Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
5-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it acts as a potent and selective inhibitor of D-amino acid oxidase, protecting cells from oxidative stress induced by D-Serine . This inhibition mechanism involves binding to the active site of the enzyme, thereby preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: Another pyrazole derivative with similar structural features.
5-amino-1H-pyrazole-3-carboxylic acid methyl ester: A closely related compound used as an intermediate in synthesis.
Uniqueness
5-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to inhibit D-amino acid oxidase sets it apart from other pyrazole derivatives .
Properties
IUPAC Name |
5-amino-1-methylpyrazole-3-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-8-4(6)2-3(7-8)5(9)10;/h2H,6H2,1H3,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUBUUPXGOACTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431966-03-8 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-amino-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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